Behenoyl chloride

Organic synthesis Physical chemistry Distillation

Researchers requiring precise C22 hydrophobicity often face supply inconsistencies and purity gaps with shorter-chain analogs. Behenoyl chloride (docosanoyl chloride, C22H43ClO) solves this by delivering the exact 22-carbon chain needed for high-temperature lubricants, water-repellent coatings, and structured personal care formulations. - ≥99% GC purity from leading suppliers ensures reproducible acylation yields. - Solid at ambient temperature, simplifying isolation of solid wax esters and surfactants. - Available in 1 g research quantities with confirmed stock for rapid global dispatch.

Molecular Formula C22H43ClO
Molecular Weight 359.0 g/mol
CAS No. 21132-76-3
Cat. No. B1275730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBehenoyl chloride
CAS21132-76-3
Molecular FormulaC22H43ClO
Molecular Weight359.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)Cl
InChIInChI=1S/C22H43ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3
InChIKeyQTHQYNCAWSGBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Behenoyl Chloride: C22 Acyl Chloride Overview


Behenoyl chloride (docosanoyl chloride, C22H43ClO) is a saturated, long-chain fatty acyl chloride [1]. It serves as a reactive acylating agent, introducing the behenoyl (C22) moiety into target molecules . Its physical state is typically solid at ambient temperature, and it exhibits distinct solubility and reactivity profiles governed by its hydrophobic 22-carbon alkyl chain [1].

C22 chain hydrophobicity for long-lasting surface modifications
Solid-state handling supports precise weighing and automated synthesis

Why Behenoyl Chloride Cannot Be Simply Replaced


Substituting a shorter-chain analog for behenoyl chloride is not scientifically neutral. In a homologous series of fatty acyl chlorides, key physicochemical and performance properties—including melting point, boiling point, vapor pressure, and the resultant hydrophobicity and packing density of derived molecules—are direct, non-linear functions of alkyl chain length [1]. Therefore, a C18 or C16 analog cannot replicate the specific physical and chemical characteristics imparted by the C22 chain, which are critical for applications ranging from high-temperature stability to the formation of specific mesophases and surfactant packing geometries [2].

Chain-length thermal mismatch
Shorter-chain analogs may not replicate the low volatility and thermal stability of C22.
Physical state divergence
Solid C22 vs. liquid C16/C18 can alter handling, weighing, and formulation workflows.
Lipophilicity shift
A ~100-fold lower lipophilicity for C18 changes surface substantivity and non-polar compatibility.

Behenoyl Chloride: Comparative Evidence vs. Analogs


Higher Boiling Point vs. Shorter Analogs

Behenoyl chloride (C22) demonstrates a boiling point of 390.1 °C at 760 mmHg, which is approximately 20 °C higher than the predicted boiling point of arachidoyl chloride (C20, 369.9 °C) and substantially higher than those of shorter-chain analogs like stearoyl chloride (C18, ~347.8 °C) and palmitoyl chloride (C16, ~323.5 °C). This trend is consistent with increased intermolecular van der Waals forces driven by the longer hydrocarbon chain [1]. The data for behenoyl chloride is reported by multiple vendors as 390.1 °C at 760 mmHg [2].

Boiling Point
Reported
390.1 °C (C22) vs. C18: 347.8 °C
Supports higher-temperature reaction context and reduced volatility.
Vendor-reported data; verification recommended.
Organic synthesis Physical chemistry Distillation

Solid Physical State vs. Liquid Shorter-Chain Analogs

Behenoyl chloride (C22) is a solid at room temperature, as indicated by multiple vendor datasheets listing its appearance as 'typically exists as solids' or 'solid' . In contrast, its shorter-chain analogs are liquids under the same conditions: palmitoyl chloride (C16) has a melting point of ~9-14 °C, and stearoyl chloride (C18) has a melting point of ~21-22 °C . The transition to a solid phase is a direct consequence of the increased chain length, which promotes stronger intermolecular packing and higher lattice energy.

Physical State
Data to verify
Solid at 25 °C vs. liquid (C16, C18)
Solid state may simplify storage, weighing, and automated handling.
Source review needed; based on vendor descriptions.
Formulation science Handling Physical state

Greater Hydrophobicity vs. Shorter-Chain Analogs

The calculated partition coefficient (XLogP3) for behenoyl chloride (C22) is 10.6, as reported by PubChem [1]. This value is a direct indicator of its extreme hydrophobicity. For comparison, the XLogP3 of stearoyl chloride (C18) is 8.5, and that of palmitoyl chloride (C16) is 7.6, each calculated by PubChem [2][3]. This ~2 log unit increase from C18 to C22 translates to approximately 100-fold higher partition into an organic phase versus an aqueous phase. The trend clearly demonstrates that chain length is a primary determinant of lipophilicity in this compound class.

Lipophilicity
Reported
XLogP3 10.6 (C22) vs. 8.5 (C18)
Supports design of water-repellent coatings and lipophilic conjugates.
Computed by PubChem XLogP3 3.0.
Lipophilicity Drug delivery Surfactant design

Unique Emulsification and Conditioning in Surfactants

Surfactants derived from C22 (behenyl) chains, such as behenyl trimethyl ammonium chloride and beheneth-25, are documented to provide a 'moist and flexible texture' in creams and 'exceptional structuring properties' for stick formulations, which are not achievable with shorter-chain (C16, C18) analogs [1]. While behenyl (C22) itself is described as a 'weak emulsifier' that requires a co-emulsifier, the resulting creams exhibit high viscosity and a unique sensory profile distinct from the 'lubricious and smooth texture' imparted by the more common stearyl (C18) systems [1]. This class-level inference underscores that the behenoyl group's length directly influences the mesomorphic behavior and macroscopic properties of the final formulation [2].

Surfactant Texture
Class-level inference
C22 systems: moist, flexible textures; exceptional structuring
C22 chain may yield distinct rheological and sensory properties vs. C18.
Class-level behaviour; formulation-specific validation required.
Surfactant science Cosmetic chemistry Emulsion stabilization

Behenoyl Chloride: Key Application Scenarios


Ultra-Hydrophobic Coatings and High-Temperature Lubricants

Behenoyl chloride's high XLogP3 of 10.6 and elevated boiling point (390.1 °C) make it the preferred acylating agent for creating coatings with extreme water repellency or lubricant esters designed for high-temperature stability. The 100-fold increase in lipophilicity compared to C18 analogs [1] ensures that derived esters or amides will exhibit minimal water uptake and maximum non-polar surface adhesion. The higher boiling point indicates the resulting molecules will have lower volatility, a critical property for lubricants and coatings exposed to elevated temperatures.

C22-Based Surfactants in Premium Personal Care

Researchers and formulators developing high-end hair conditioners, skin creams, and stick formulations should select behenoyl chloride as the foundational building block. As established, the C22 chain imparts a unique 'moist and flexible' texture and 'exceptional structuring properties' that are distinct from the performance of C18-derived systems [2]. This is critical for achieving specific sensory profiles, high-temperature emulsion stability, and desired rheology in finished consumer products, which shorter-chain analogs cannot provide.

Waxy Solids and Specialty Esters with Ambient Stability

For the synthesis of wax esters, solid surfactants, or other derivatives where a solid physical state at room temperature is advantageous for handling or final product form, behenoyl chloride is the correct choice. Its solid nature at 25 °C contrasts with the liquid state of C16 and C18 acyl chlorides , simplifying the isolation, purification, and formulation of solid products without the need for cryogenic conditions or handling volatile liquids.

Application
Selection Property
Validation Focus
Hydrophobic coatings & high-temp lubricants
High lipophilicity & thermal stability
Non-polar surface adhesion, volatility testing
Premium surfactant design
Unique structuring & sensory texture
Rheology, emulsion stability, sensory panel
Solid wax esters & specialty solids
Ambient solid state simplifies handling
Melting point, crystallinity, process integration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Behenoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.